4-[5-(2-hydroxy-3-methoxyphenyl)-3-(2-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
Description
This compound belongs to the pyrazoline class of heterocyclic molecules, characterized by a five-membered dihydropyrazole ring fused with substituted aromatic systems. The structure includes:
- 2-Hydroxy-3-methoxyphenyl group: Provides hydrogen-bonding capacity and modulates electronic properties.
- 4-Oxobutanoic acid tail: A common feature in bioactive molecules, likely contributing to solubility and pharmacokinetics.
Properties
IUPAC Name |
4-[3-(2-hydroxy-3-methoxyphenyl)-5-[2-(methanesulfonamido)phenyl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O7S/c1-31-18-9-5-7-14(21(18)28)17-12-16(22-24(17)19(25)10-11-20(26)27)13-6-3-4-8-15(13)23-32(2,29)30/h3-9,17,23,28H,10-12H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXUGEKGBXCRCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C2CC(=NN2C(=O)CCC(=O)O)C3=CC=CC=C3NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Applications
The pharmacological potential of pyrazole derivatives, including the compound , is well-documented. Here are some key applications:
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives. The compound has shown promising results against various cancer cell lines:
- Mechanism : The compound may induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways involved in cancer progression .
- Case Study : A study demonstrated that a related pyrazole derivative exhibited significant cytotoxicity against breast cancer cells with an IC50 value in the low micromolar range .
Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties:
- Mechanism : They inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation and pain signaling pathways .
- Case Study : In pharmacological screening, several synthesized pyrazolone compounds showed substantial anti-inflammatory activity with better gastrointestinal tolerance compared to traditional NSAIDs like phenylbutazone .
Analgesic Properties
The analgesic effects of pyrazole derivatives have been extensively studied:
- Mechanism : These compounds may act centrally to modulate pain perception and reduce inflammation .
- Case Study : A novel pyrazole derivative demonstrated significant analgesic activity in various pain models, suggesting its potential for developing new pain relief medications .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazole derivatives:
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below compares the target compound with structurally related pyrazoline derivatives:
Key Observations:
Substituent Diversity :
- Halogenated aryl groups (e.g., -Br, -Cl in compounds 24–26 ) are prevalent in analogs, likely enhancing lipophilicity and receptor affinity via hydrophobic interactions .
- The target compound uniquely combines polar groups (-OH, -OCH₃, -SO₂NH₂), which may improve aqueous solubility compared to halogenated analogs.
Quinolin-2-one moieties in compounds 24–26 introduce planar aromatic systems, possibly influencing π-π stacking interactions .
Pharmacological and Physicochemical Properties
While biological data for the target compound are unavailable, insights can be inferred from analogs:
- Pimobendan analogs () are used in cardiovascular therapy, suggesting that 4-oxobutanoic acid derivatives may target ion channels or PDE enzymes .
- LogP Predictions : The target compound’s polar groups may lower its calculated LogP (e.g., ~3–4) compared to halogenated analogs (e.g., compound in : XLogP3 = 5.3) .
Q & A
Q. What are the optimal conditions for synthesizing this pyrazoline derivative, and how do substituents influence reaction yields?
The synthesis of pyrazoline derivatives typically involves multi-step reactions, including cyclocondensation of chalcones with hydrazines or their derivatives. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) or ethanol are often used to enhance reactivity .
- Temperature control : Reactions are conducted under reflux (70–90°C) to ensure completion while avoiding decomposition .
- Catalysts : Acidic or basic catalysts (e.g., acetic acid) may accelerate cyclization . Substituents like the 2-methanesulfonamidophenyl group can sterically hinder reactions, reducing yields (e.g., 22–27% in analogous compounds) . Purification via flash chromatography or recrystallization is critical to isolate high-purity (>95% HPLC) products .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- NMR spectroscopy : 1H and 13C NMR are essential for confirming the dihydropyrazole ring structure, substituent positions, and hydrogen bonding (e.g., hydroxy and methoxy proton signals at δ 10–12 ppm) .
- HPLC : Used to verify purity (>95%) and detect byproducts from incomplete reactions .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for structural validation .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to simulate long-term storage. Monitor degradation via HPLC and NMR .
- pH-dependent stability : Test solubility and stability in buffers (pH 1–10) to identify optimal formulation conditions .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of structurally similar pyrazoline derivatives?
- Dose-response studies : Re-evaluate activity across a broader concentration range to identify non-linear effects .
- Target-specific assays : Use siRNA or CRISPR knockouts to confirm whether observed effects (e.g., antitumor activity) are mediated by purported targets (e.g., COX-2 or kinases) .
- Meta-analysis : Compare datasets from multiple studies to isolate confounding variables (e.g., cell line specificity or assay protocols) .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
- Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots. Modify substituents (e.g., methoxy groups) to reduce oxidative metabolism .
- ADMET prediction : Use tools like SwissADME to assess blood-brain barrier permeability, solubility, and toxicity. For example, the carboxylic acid moiety may enhance water solubility but limit oral bioavailability .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Proteomics : Perform affinity pull-down assays coupled with LC-MS/MS to identify binding partners in cell lysates .
- Kinase profiling : Screen against a panel of 100+ kinases to identify off-target effects, leveraging ATP-binding site homology in pyrazoline derivatives .
- In vivo imaging : Use fluorescently labeled analogs to track tissue distribution in animal models .
Q. How do structural modifications (e.g., replacing methoxy with halogen groups) impact target selectivity?
- SAR studies : Synthesize analogs with halogens (Cl, F) at the 3-methoxyphenyl position. Compare IC50 values in enzyme inhibition assays (e.g., COX-2 vs. COX-1) .
- Crystallography : Solve co-crystal structures with target proteins to visualize binding interactions. For example, the 2-hydroxy group may form hydrogen bonds with catalytic residues .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity for similar compounds, while others show minimal effects?
- Cell line variability : Sensitivity differences arise from genetic backgrounds (e.g., p53 status) or expression levels of drug transporters .
- Assay interference : The compound’s autofluorescence or redox activity may skew results in MTT or resazurin-based assays. Validate findings via orthogonal methods (e.g., clonogenic assays) .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Structural Validation
Q. Table 2. Synthesis Optimization Checklist
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol (reflux) | Maximizes cyclization |
| Catalyst | Acetic acid (5 mol%) | Reduces side reactions |
| Purification | Flash chromatography (hexane/ethyl acetate 3:1) | Ensures >95% purity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
